Tetraammonium ethylenediaminetetraacetate

概要

説明

Tetraammonium ethylenediaminetetraacetate is a versatile chelating agent commonly used in various industrial and scientific applications. It is the tetraammonium salt of ethylenediaminetetraacetic acid (EDTA), known for its ability to form stable complexes with metal ions. This compound is widely utilized in industries such as water treatment, textiles, and pharmaceuticals due to its excellent metal-binding properties.

準備方法

Synthetic Routes and Reaction Conditions: Tetraammonium ethylenediaminetetraacetate can be synthesized by reacting ethylenediaminetetraacetic acid with ammonium hydroxide. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the formation of the tetraammonium salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using ethylenediaminetetraacetic acid and ammonium hydroxide. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters to maintain product quality.

化学反応の分析

Coordination Chemistry

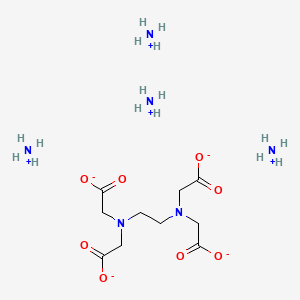

The EDTA⁴⁻ ligand in tetraammonium EDTA binds metal ions through two amine and four carboxylate groups. Key coordination reactions include:

Reaction with Transition Metals

For iron(III):

This reaction dissolves iron oxides into stable, water-soluble complexes .

Tungsten Complex Formation

In a 2021 study, tetraammonium EDTA reacted with tungstate ions to form a dinuclear complex:

Each tungsten adopts a distorted octahedral geometry, coordinated by three EDTA oxygen/nitrogen donors and three oxide ligands .

Stability Constants and pH Dependence

Stability constants (log K) of (NH₄)₄EDTA complexes vary with pH and metal ion:

| Metal Ion | log K (Conditional) | pH Range |

|---|---|---|

| Fe³⁺ | 25.1 | 1–3 |

| Cu²⁺ | 18.8 | 3–5 |

| Ca²⁺ | 10.7 | 8–10 |

| Mg²⁺ | 8.7 | 8–10 |

At pH > 11, the ligand partially converts to H₂EDTA²⁻, reducing chelation efficiency .

Scale Dissolution

In boiler systems, (NH₄)₄EDTA dissolves CaCO₃ scale:

This reaction is critical in industrial descaling agents, achieving >90% efficiency at 80°C .

Analytical Chemistry

Used in titrations to quantify metal ions (e.g., hardness testing). For calcium:

Endpoint detection employs indicators like Eriochrome Black T .

Reactivity with Organic Matrices

Tetraammonium EDTA suppresses metal-catalyzed oxidation in polymers and pharmaceuticals by sequestering Fe³+/Cu²+. For example, it reduces peroxide decomposition rates by >50% in H₂O₂ solutions .

科学的研究の応用

Agricultural Applications

TAEDTA is widely utilized in agriculture primarily for its ability to chelate essential micronutrients, enhancing their bioavailability to plants.

- Micronutrient Delivery : TAEDTA complexes with metals such as iron (Fe), manganese (Mn), and zinc (Zn), facilitating their uptake by plants. This is particularly important in calcareous soils where metal ions are often rendered unavailable due to precipitation.

- Fertilizer Formulations : It is incorporated into liquid fertilizers to improve nutrient solubility and stability. Studies have shown that TAEDTA can significantly enhance plant growth and yield when used in conjunction with micronutrient solutions.

| Application | Benefits |

|---|---|

| Micronutrient Chelation | Increases bioavailability of essential nutrients |

| Fertilizer Enhancement | Improves solubility and stability of nutrients |

Pharmaceutical Applications

In the pharmaceutical industry, TAEDTA is recognized for its role in drug formulation and therapeutic applications.

- Chelation Therapy : Similar to its parent compound EDTA, TAEDTA is explored for treating heavy metal toxicity. Its ability to bind toxic metals allows for their excretion from the body, making it a potential candidate in chelation therapy protocols.

- Stabilizing Agent : TAEDTA is used as a stabilizer in pharmaceutical formulations, particularly in preventing metal-induced degradation of active pharmaceutical ingredients (APIs).

| Application | Benefits |

|---|---|

| Chelation Therapy | Effective in removing heavy metals from the body |

| Stabilization | Prevents degradation of APIs due to metal ions |

Environmental Applications

The environmental applications of TAEDTA focus on its role in water treatment and soil remediation.

- Water Treatment : TAEDTA is employed to sequester heavy metals from wastewater, thus improving water quality. Its chelation properties facilitate the removal of toxic metals such as lead and cadmium from industrial effluents.

- Soil Remediation : In contaminated sites, TAEDTA can be used to mobilize heavy metals, making them more accessible for extraction or stabilization.

| Application | Benefits |

|---|---|

| Water Treatment | Enhances removal of heavy metals from wastewater |

| Soil Remediation | Aids in mobilizing and extracting contaminants |

Industrial Applications

In industrial settings, TAEDTA finds use as a processing aid in various manufacturing processes.

- Cement Industry : As a grinding aid, TAEDTA improves the efficiency of cement production by enhancing the dispersion of particles.

- Textile Industry : It is utilized in dyeing processes to improve color uptake and fixation on fabrics.

| Application | Benefits |

|---|---|

| Cement Production | Enhances particle dispersion during grinding |

| Textile Dyeing | Improves dye uptake and color stability |

Case Study 1: Agricultural Efficacy

A study conducted on the application of TAEDTA in maize cultivation demonstrated a 25% increase in yield compared to control groups receiving standard nutrient solutions. The enhanced growth was attributed to improved iron availability facilitated by TAEDTA chelation.

Case Study 2: Water Quality Improvement

Research on industrial wastewater treatment revealed that using TAEDTA significantly reduced lead concentrations by over 90% within 24 hours. This finding underscores its effectiveness as a chelating agent in environmental cleanup efforts.

作用機序

Tetraammonium ethylenediaminetetraacetate exerts its effects by forming stable complexes with metal ions through its multiple carboxylate and amine groups. These groups coordinate with metal ions, resulting in the formation of soluble complexes that can be easily removed or analyzed.

Molecular Targets and Pathways Involved: The primary molecular targets of this compound are metal ions, which it binds to form complexes. The pathways involved include metal ion transport and homeostasis in biological systems, as well as metal ion removal in industrial processes.

類似化合物との比較

Ethylenediaminetetraacetic acid (EDTA): The parent compound of tetraammonium ethylenediaminetetraacetate, EDTA is also a powerful chelating agent but lacks the ammonium groups.

Iminodisuccinic acid (IDS): A biodegradable alternative to EDTA, IDS is used in similar applications but is more environmentally friendly.

Methylglycinediacetic acid (MGDA): Another biodegradable chelating agent, MGDA is used in cleaning products and industrial applications.

Uniqueness: this compound is unique in its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various applications. Its ammonium groups enhance its solubility and stability, making it more effective than its parent compound, EDTA.

生物活性

Tetraammonium ethylenediaminetetraacetate (TAEDTA) is a complex compound derived from ethylenediaminetetraacetic acid (EDTA) that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Overview of this compound

TAEDTA is a quaternary ammonium salt of EDTA, which is widely used in various fields, including medicine and environmental science. Its structure allows it to chelate metal ions effectively, which can influence biological processes.

Mechanisms of Biological Activity

- Metal Ion Chelation : TAEDTA's ability to bind metal ions is central to its biological activity. By chelating metals like calcium and magnesium, it can modulate enzymatic activities and cellular functions.

- Antimicrobial Properties : Research indicates that TAEDTA exhibits antimicrobial effects against various pathogens. This is particularly relevant in the context of antibiotic resistance, where TAEDTA could serve as an alternative or adjunct treatment.

- Cellular Uptake and Toxicity : Studies have shown that the uptake of TAEDTA by cells can lead to alterations in cell viability and morphology. The compound's effects on cell membranes have been documented, indicating potential cytotoxicity at higher concentrations.

1. Antimicrobial Efficacy

A study demonstrated that TAEDTA significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

2. Toxicological Assessments

Toxicity studies have indicated that TAEDTA has a low toxicity profile when used in appropriate concentrations. A short-term toxicity assessment on fish revealed no significant adverse effects at concentrations below 50 mg/L .

3. Cellular Studies

Cell viability assays conducted on human cell lines showed that TAEDTA reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be approximately 30 µg/mL after 24 hours of exposure .

Summary of Biological Activities

- Antimicrobial Activity : Effective against a range of pathogens.

- Cell Viability Impact : Dose-dependent reduction in viability observed.

- Toxicity Profile : Low toxicity at lower concentrations; requires careful dosing.

特性

IUPAC Name |

tetraazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.4H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESFYQKBUCDEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027820 | |

| Record name | Tetraammonium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

22473-78-5 | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraammonium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraammonium ethylenediaminetetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。